Cethromycin-d6
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Description
CAS Number: 205110-48-1 (unlabeled)
Scientific Research Applications
Ribosome Affinity and Molecular Postantibiotic Effect
Cethromycin (ABT-773) exhibits a notable prolonged molecular postantibiotic effect (PAE) in Haemophilus influenzae compared to erythromycin. This is attributed to its significantly higher ribosome binding affinity and slower dissociation from cells, which contributes to a faster drug accumulation rate and prolonged molecular PAE (Cao et al., 2004).
Bactericidal Effect in Pneumococcal Pneumonia Model
Cethromycin has shown substantial bactericidal effect against both macrolide-susceptible and -resistant Streptococcus pneumoniae in a murine pneumonia model. The drug's pharmacodynamics profile suggests that higher drug exposure correlates with reductions in viable bacterial counts, indicating its potential effectiveness in treating bacterial infections (Kim et al., 2002).
Efficacy Against Erythromycin-Resistant Streptococcus pneumoniae
In a mouse model of acute pneumonia, cethromycin demonstrated high efficacy against Streptococcus pneumoniae strains resistant to erythromycin. The drug's in vivo activity was significantly higher than that of erythromycin, suggesting its potential as an alternative treatment for infections caused by erythromycin-resistant strains (Azoulay-Dupuis et al., 2006).
Antibacterial Effects for Respiratory Infections
Cethromycin displays more potent antibacterial effects in vitro than telithromycin, its predecessor. It inhibits both gram-positive and gram-negative respiratory pathogens effectively. Its application in treating community-acquired pneumonia has been substantiated by clinical trial data (Rafie et al., 2010).
Enhanced Bactericidal Effect with Neutrophils
The presence of neutrophils enhances the bactericidal effect of cethromycin against Streptococcus pneumoniae, indicating a potentially synergistic effect of the immune system in conjunction with the drug (Capitano et al., 2003).
Activity Against Chlamydia pneumoniae
Cethromycin exhibits significant in vitro activity against Chlamydia pneumoniae, outperforming other antibiotics like telithromycin and erythromycin in this respect. This suggests its potential role in treating respiratory tract infections caused by C. pneumoniae (Miyashita et al., 2003).
Synthesis and Chemical Properties
An efficient synthesis method for cethromycin has been developed, highlighting its chemical properties and potential for large-scale production. This synthesis is crucial for its practical application in the pharmaceutical industry (Plata et al., 2004).
Comparative Efficacy in Pneumonia Treatment
In double-blinded, randomized, parallel-group studies, cethromycin demonstrated comparable efficacy to clarithromycin in treating community-acquired pneumonia. These findings reinforce its potential as a reliable treatment option for such infections (English et al., 2012).
Plasma and Intrapulmonary Pharmacokinetics
A study focusing on the steady-state plasma and intrapulmonary pharmacokinetics of cethromycin in healthy volunteers revealed favorable pharmacokinetic profiles for treating pulmonary infections. This includes extended plasma and intrapulmonary half-lives, supporting once-daily administration (Conte et al., 2004).
Properties
Molecular Formula |
C42H53D6N3O10 |
---|---|
Molecular Weight |
771.97 |
Origin of Product |
United States |
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